molecular formula C11H19N B13119388 2,3-Dimethyloctahydro-5,8-methanoindolizine

2,3-Dimethyloctahydro-5,8-methanoindolizine

Cat. No.: B13119388
M. Wt: 165.27 g/mol
InChI Key: PWRYGJDMCBSBEZ-UHFFFAOYSA-N
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Description

2,3-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a fused bicyclic system with a methano bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Indolizine: A parent compound with a similar core structure but without the methano bridge.

    Pyrrolo[1,2-a]pyridine: Another isomer of indole with distinct properties.

    Indolizidine Alkaloids: Naturally occurring compounds with similar structural motifs.

Uniqueness: 2,3-Dimethyloctahydro-5,8-methanoindolizine is unique due to its fused bicyclic system and methano bridge, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other indolizine derivatives.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

3,4-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h7-11H,3-6H2,1-2H3

InChI Key

PWRYGJDMCBSBEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC(C3)N2C1C

Origin of Product

United States

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